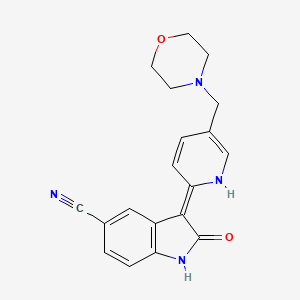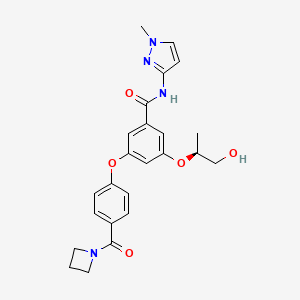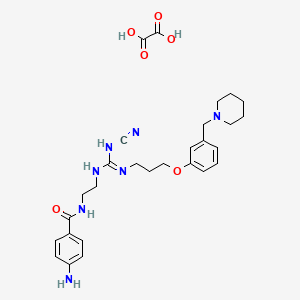
Aminopotentidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine. It has a role as a H2-receptor antagonist. It is a member of guanidines, a member of benzamides, a substituted aniline, a nitrile, an aromatic ether and a member of piperidines.
Applications De Recherche Scientifique
Understanding Oxalate Metabolism and its Implications
Research on oxalate, a component of Aminopotentidine oxalate, has shed light on its significant role in human metabolism and various medical conditions. Oxalate is a product of amino acid metabolism and lacks endogenous metabolizing enzymes in humans, making it potentially toxic. The human intestinal microbiota, particularly Oxalobacter formigenes, plays a crucial role in degrading oxalate and maintaining its balance within the body. Disruptions in this balance have been linked to conditions like oxalate nephropathy, highlighting the importance of understanding oxalate metabolism in preventing kidney damage (Nazzal, Ho, Wu, & Charytan, 2020).
Role in Neurotoxicity and Therapeutic Interventions
Oxalate's involvement in neurotoxicity, specifically through its interaction with neuron voltage-gated sodium channels, has been a significant area of research. The metabolite has been identified as a calcium chelator, contributing to dose-limiting neurotoxicity in treatments like oxaliplatin. Understanding the genetic factors, such as variants in genes coding for oxalate metabolism enzymes, could pave the way for predictive measures and therapeutic interventions to mitigate such neurotoxicity (Gamelin et al., 2007).
Insights into Dietary Contributions to Health Conditions
Research into dietary contributions of components like hydroxyproline, a precursor of oxalate, provides insights into conditions like calcium oxalate stone formation and renal impairment. Such studies help in understanding the dietary influences on health conditions and guide dietary recommendations and treatment plans (Knight et al., 2006).
Oxalate Clearance and Treatment Methods
Studies on oxalate clearance, especially in conditions like chronic renal failure (CRF), offer insights into treatment methods and the effectiveness of different medical interventions. Understanding how substances like oxalate are cleared from the body can inform treatment protocols and improve patient outcomes (Chimienti et al., 1986).
Propriétés
Numéro CAS |
140873-27-4 |
|---|---|
Nom du produit |
Aminopotentidine oxalate |
Formule moléculaire |
C28H37N7O6 |
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide;oxalic acid |
InChI |
InChI=1S/C26H35N7O2.C2H2O4/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33;3-1(4)2(5)6/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32);(H,3,4)(H,5,6) |
Clé InChI |
GQKBDAXMEZIMRZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N.C(=O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aminopotentidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



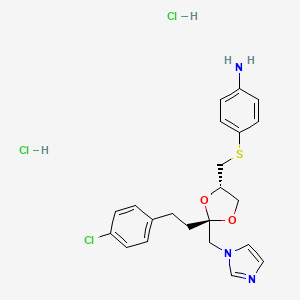
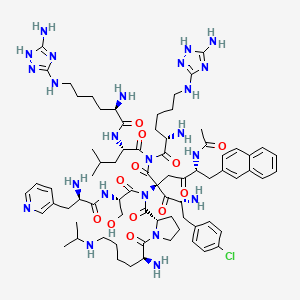
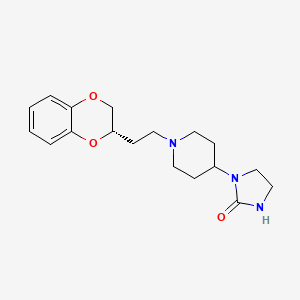
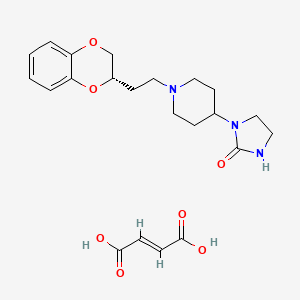
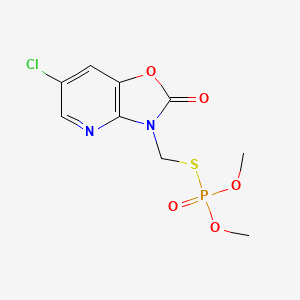
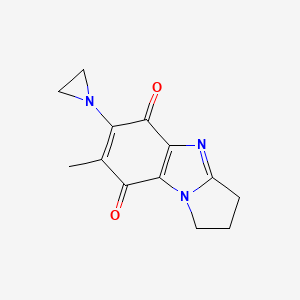
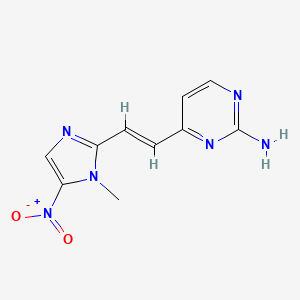
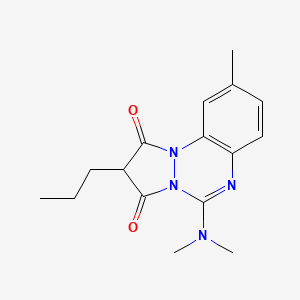
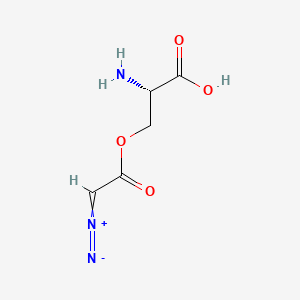
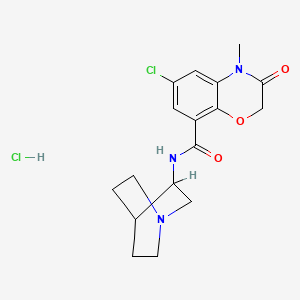
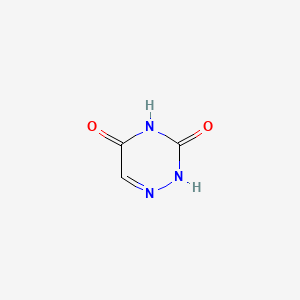
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-](/img/structure/B1665928.png)
